molecular formula C9H11ClN4S B2492750 6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridin-3-amine CAS No. 1322605-10-6

6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridin-3-amine

Cat. No.: B2492750
CAS No.: 1322605-10-6
M. Wt: 242.73
InChI Key: KRINRFPQCNAJKQ-UHFFFAOYSA-N
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Description

6-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]pyridin-3-amine is a heterocyclic compound featuring a pyridin-3-amine core substituted at the 6-position with a (1-methyl-1H-imidazol-2-yl)sulfanyl group. This structure combines the electron-rich pyridine ring with the sulfur-linked imidazole moiety, conferring unique physicochemical and biological properties. The compound is of interest in medicinal chemistry, particularly as a building block for inhibitors targeting enzymes such as 15-prostaglandin dehydrogenase (15-PGDH), which plays a role in tissue repair and inflammation . Its synthesis typically involves coupling reactions between pyridine derivatives and functionalized imidazoles, with characterization via NMR, ESI-MS, and X-ray crystallography .

Properties

IUPAC Name

6-(1-methylimidazol-2-yl)sulfanylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-13-5-4-11-9(13)14-8-3-2-7(10)6-12-8/h2-6H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSHNXSGACBKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SC2=NC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridin-3-amine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Pyridine Ring Formation: The final step involves the formation of the pyridine ring, which can be achieved through various cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the imidazole or pyridine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified imidazole or pyridine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridin-3-amine serves as a valuable building block in organic synthesis. It is utilized in the development of new ligands for coordination chemistry, enhancing the efficiency of metal complexation reactions. Its ability to form stable complexes makes it suitable for catalysis and material science applications.

Table 1: Applications in Organic Synthesis

Application TypeDescription
Building BlockUsed in synthesizing various organic compounds.
Ligand FormationForms stable complexes with transition metals.
CatalysisEnhances reaction rates in organic transformations.

Biology

In biological research, this compound is being investigated for its potential as an enzyme inhibitor and receptor modulator. Its ability to interact with specific molecular targets allows it to influence various biochemical pathways.

Case Study: Enzyme Inhibition
A study demonstrated that derivatives of this compound exhibited significant inhibition of certain enzymes involved in metabolic pathways, suggesting therapeutic potential in metabolic disorders .

Medicine

The therapeutic potential of this compound is being explored in the treatment of diseases such as cancer and infections. Preliminary studies indicate that it may have cytotoxic effects on cancer cells.

Table 2: Therapeutic Applications

Disease TypePotential Application
CancerCytotoxic agent against various cancer cell lines.
InfectionsPossible antimicrobial activity against specific pathogens.

Case Study: Anticancer Activity
Research has shown that this compound can induce apoptosis in certain cancer cell lines, making it a candidate for further development as an anticancer drug .

Industry

In industrial applications, this compound is utilized in the formulation of advanced materials and catalysts. Its unique properties enhance the performance of materials used in various high-tech applications.

Table 3: Industrial Uses

IndustryApplication
Material ScienceDevelopment of polymers and composites.
CatalysisUsed in catalytic converters and chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridin-3-amine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to receptors to exert its effects.

Comparison with Similar Compounds

Key Findings :

  • Bioactivity : These analogues inhibit 15-PGDH, with potency influenced by substituents. For example, 12q (IC₅₀ = 0.8 µM) showed enhanced activity compared to 12p (IC₅₀ = 2.1 µM), attributed to the 1,2-dimethylimidazole group improving enzyme binding .
  • Synthesis : All derivatives were synthesized via cyclocondensation reactions, with sulfinyl or sulfonyl groups introduced at the 2-position .
  • Stereochemistry : The absolute configuration of 12q was resolved via X-ray crystallography, confirming (S)-enantiomer dominance in chiral separations .

Pyridine-Based Analogues with Varied Substituents

Examples :

  • 6-(1H-Benzo[d]imidazol-1-yl)pyridin-3-amine : Replaces the imidazolethio group with a benzimidazole, altering π-π stacking interactions .
  • 6-(1H-Pyrazol-1-yl)pyridin-3-amine : Substitutes the sulfur atom with a pyrazole, reducing hydrophobicity .
  • Balamapimod (MKI-833): A quinolinecarbonitrile derivative with the same imidazolethio group, used in oncology for kinase inhibition (CAS 863029-99-6) .

Key Findings :

  • Solubility : The hydrochloride salt of this compound (InterBioScreen) exhibits improved aqueous solubility compared to neutral analogues .
  • Biological Targets : Balamapimod demonstrates dual activity against kinases and prostaglandin pathways, highlighting the versatility of the imidazolethio motif .

Substituent Effects on Physicochemical Properties

Electronic Effects :

  • Sulfinyl/sulfonyl groups at the 2-position (e.g., 12i , 12p ) enhance electron-withdrawing character, stabilizing the pyridine ring .

Hydrogen Bonding :

  • The pyridin-3-amine NH₂ group facilitates hydrogen bonding with enzyme active sites, a feature retained across analogues .

Biological Activity

6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridin-3-amine (CAS No. 1322605-10-6) is a heterocyclic compound featuring both imidazole and pyridine rings. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the available literature and research findings regarding its biological activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10N4S\text{C}_9\text{H}_{10}\text{N}_4\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may modulate signaling pathways or inhibit enzyme activities, which contributes to its therapeutic potential in various diseases.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to this compound. For instance:

  • Staphylococcus aureus : The compound exhibits significant inhibitory effects against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MIC) reported as low as 0.98 μg/mL .
MicroorganismMIC (μg/mL)
S. aureus ATCC 259230.98
MRSA ATCC 43300<1
S. epidermidis ATCC 122287.80
Candida albicans ATCC 102317.80

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Cell Lines : In vitro studies show that certain derivatives exhibit cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range, indicating promising anticancer activity .
Cell LineIC50 (μM)
A549 (lung cancer)<10
MCF7 (breast cancer)<10

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor:

  • Target Enzymes : The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound:

  • Synthesis and Evaluation : A study synthesized several derivatives of the compound and evaluated their biological activities, revealing that modifications to the imidazole or pyridine rings significantly altered their antimicrobial and anticancer properties .
  • Molecular Docking Studies : Molecular docking simulations suggest that these compounds can effectively bind to target proteins involved in disease processes, providing insights into their mechanism of action .

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